molecular formula C21H17N3O3 B11966422 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

Cat. No.: B11966422
M. Wt: 359.4 g/mol
InChI Key: RJCXTTFYSOFBOX-YDZHTSKRSA-N
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Description

4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C21H17N3O3

Chemical Reactions Analysis

4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H17N3O3/c1-15-4-8-17(9-5-15)21(26)27-19-10-6-16(7-11-19)13-23-24-20(25)18-3-2-12-22-14-18/h2-14H,1H3,(H,24,25)/b23-13+

InChI Key

RJCXTTFYSOFBOX-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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